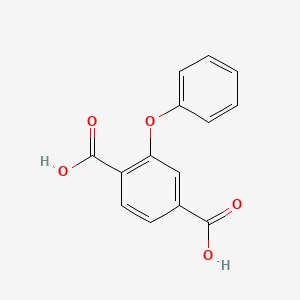

2-Phenoxyterephthalic acid

Übersicht

Beschreibung

2-Phenoxyterephthalic acid: is an organic compound with the molecular formula C14H10O5 . It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenoxyterephthalic acid can be synthesized through several methods. One common method involves the reaction of 2-bromoterephthalic acid with phenol in the presence of a base such as pyridine and a catalyst like copper(I) iodide . The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenoxyterephthalic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like .

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as or .

Reduction: Reducing agents like or .

Substitution: Electrophiles such as or under acidic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 2-phenoxy-1,4-benzenedimethanol.

Substitution: Formation of substituted phenoxyterephthalic acids.

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Production

2-Phenoxyterephthalic acid is primarily utilized in the synthesis of high-performance polymers. The incorporation of phenoxy groups enhances the thermal stability and mechanical properties of polyesters, making them suitable for demanding applications such as automotive parts and electronic components. For instance, poly(2-phenoxyterephthalate) exhibits superior tensile strength and heat resistance compared to conventional polyesters .

Coatings and Adhesives

The compound is also used in formulating advanced coatings and adhesives. Its ability to form strong intermolecular interactions allows for the development of durable, weather-resistant coatings that are essential in construction and automotive industries. Research indicates that coatings based on this compound provide excellent adhesion properties and chemical resistance .

Pharmaceutical Applications

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its biocompatibility and ability to form nanoparticles make it an attractive candidate for encapsulating therapeutic agents. These nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of polymers derived from this compound. Research has shown that these polymers can inhibit bacterial growth, making them suitable for medical applications such as wound dressings and implants, where infection control is critical .

Environmental Remediation

Plastic Degradation

Given the increasing concern over plastic pollution, this compound has been investigated for its role in biodegradable plastics. The incorporation of this compound into polymer matrices can facilitate microbial degradation, thereby reducing environmental impact. Studies indicate that specific formulations can enhance the biodegradability of polyethylene terephthalate (PET), a common plastic associated with pollution .

Adsorbents for Heavy Metals

Another significant application of this compound is in developing adsorbents for heavy metal removal from wastewater. The compound's functional groups can chelate metal ions, enabling efficient extraction from contaminated water sources. Research demonstrates that modified adsorbents exhibit high selectivity for heavy metals such as lead and cadmium, showcasing their potential in environmental cleanup efforts .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Phenoxyterephthalic acid depends on its specific application. In materials science, its properties are primarily determined by its chemical structure and interactions with other molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).

Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.

Phthalic acid: Another isomer, used in the production of plasticizers and resins.

Comparison: 2-Phenoxyterephthalic acid is unique due to the presence of the phenoxy group, which imparts different chemical and physical properties compared to its isomers. This makes it suitable for specific applications where these properties are advantageous .

Biologische Aktivität

2-Phenoxyterephthalic acid (2-PTA), a derivative of terephthalic acid, has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C14H10O5

- Molecular Weight : 258.226 g/mol

- CAS Number : 25539-20-2

This compound is characterized by two carboxylic acid groups and a phenoxy group, which may contribute to its biological properties.

Synthesis of this compound

The synthesis of 2-PTA typically involves the reaction of terephthalic acid with phenol under specific conditions. This process can yield various derivatives that may exhibit different biological activities.

Toxicity and Environmental Impact

Terephthalic acid and its derivatives have been studied for their toxicity in environmental contexts. For example, high concentrations of terephthalic acid can negatively affect soil organisms such as Folsomia candida, indicating potential ecological risks . Although specific toxicity data for 2-PTA is sparse, understanding the behavior of related compounds can provide insights into its environmental impact.

Case Studies

- Antibacterial Screening : A study synthesized various compounds from terephthalic acid derivatives and screened them for antibacterial activity against common pathogens. Results indicated that several compounds exhibited significant inhibition zones, suggesting that modifications to the terephthalic structure can enhance antibacterial properties .

- Environmental Toxicity Assessment : In a study assessing the impact of terephthalic acid on soil ecosystems, it was found that concentrations above 30 mg/kg could impair reproduction rates in soil organisms. This raises concerns about the environmental safety of terephthalic acid derivatives like 2-PTA when used in large quantities .

Table 1: Antibacterial Activity of Terephthalic Acid Derivatives

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Terephthalic Dihydrazide | E. coli | 15 |

| 1,4-Bis(5-aryl)oxadiazole | S. aureus | 12 |

| This compound | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific data for 2-PTA was not available but is expected to be similar based on structural analysis.

Table 2: Environmental Impact of Terephthalic Acid

| Concentration (mg/kg) | Effect on Folsomia candida Reproduction |

|---|---|

| 10 | No significant effect |

| 30 | Decreased reproduction rate |

| 50 | High lethality observed |

Eigenschaften

IUPAC Name |

2-phenoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIKAPKIEUECEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344453 | |

| Record name | 2-Phenoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25539-20-2 | |

| Record name | 2-Phenoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.